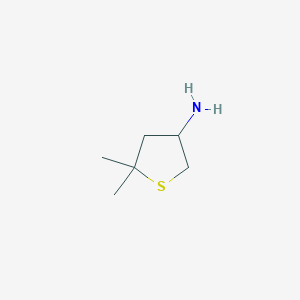
5,5-Dimethylthiolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylthiolan-3-amine is an organic compound with the molecular formula C5H11NS It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a thiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylthiolan-3-amine typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-propanedithiol, under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, the thiolane ring can be reacted with ammonia or an amine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a suitable catalyst, the precursor compounds can be hydrogenated to form the desired amine.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethylthiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Nucleophiles: Ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amines.
Applications De Recherche Scientifique
5,5-Dimethylthiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-Dimethylthiolan-3-amine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and signaling pathways.
Redox Reactions: The compound can participate in redox reactions, affecting cellular oxidative states.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylthiolan-3-amine: Similar structure but with one less methyl group.
5,5-Dimethylthiolan-2-amine: Similar structure but with the amino group at a different position.
Thiolan-3-amine: Lacks the methyl groups present in 5,5-Dimethylthiolan-3-amine.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6H13NS |
|---|---|
Poids moléculaire |
131.24 g/mol |
Nom IUPAC |
5,5-dimethylthiolan-3-amine |
InChI |
InChI=1S/C6H13NS/c1-6(2)3-5(7)4-8-6/h5H,3-4,7H2,1-2H3 |
Clé InChI |
QNYDGBPGJHCPDX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CS1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13495856.png)
![6-Oxabicyclo[3.2.1]octan-4-one](/img/structure/B13495857.png)
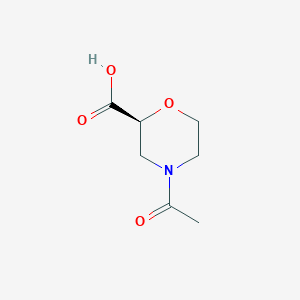
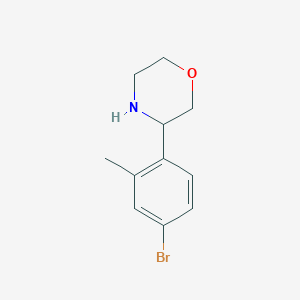
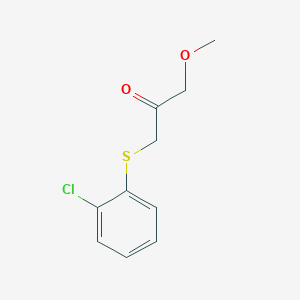
![2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495881.png)
![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)
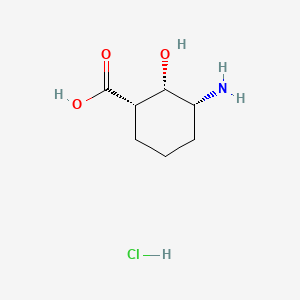
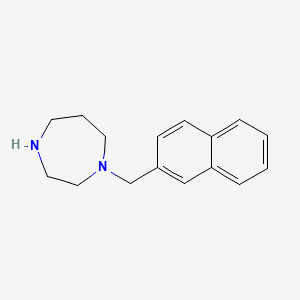
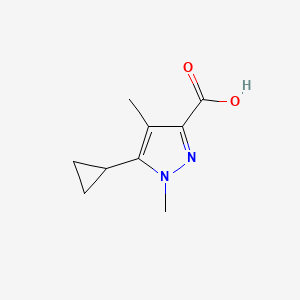
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
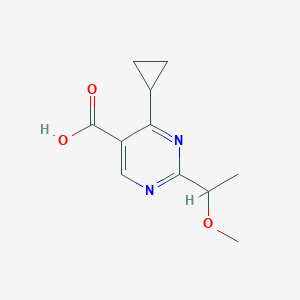
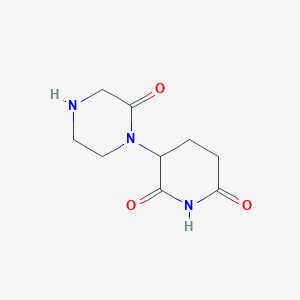
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
